1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2.ClH/c1-14-7-6-8-15(2)21(14)12-17(22)13-23-18-11-16-9-10-20(18,5)19(16,3)4;/h14-18,22H,6-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMRZBJTBLQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2CC3CCC2(C3(C)C)C)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a complex organic compound with potential pharmacological applications due to its unique structural features. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H35N3O4
- Molecular Weight : 418 Da
- LogP : 1.49
- Polar Surface Area : 73 Ų
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Receptor Binding : The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as α-glucosidase and other metabolic enzymes, which could imply a role in glucose metabolism regulation .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar piperidine compounds exhibit antimicrobial properties against various pathogens .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have explored the biological activity of piperidine derivatives:
- Neuroprotective Study :
- Antimicrobial Efficacy :
-
Cytotoxicity Assessment :
- A novel bis-piperidine alkaloid was found to exhibit cytotoxic activity against various cancer cell lines, indicating that structural modifications in piperidine compounds can lead to significant antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The primary structural analogue identified is 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride (CAS: 1217850-88-8) . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Substituent Effects
- Piperidine vs. Piperazine :
- The target compound’s 2,6-dimethylpiperidine group introduces steric hindrance and increased lipophilicity compared to the comparative compound’s 3-chlorophenylpiperazine . The latter’s aromatic chlorine may enhance binding to CNS receptors (e.g., dopamine D₂ or 5-HT₂A) .
- The dimethylpiperidine in the target compound could reduce metabolic degradation (via cytochrome P450 enzymes) compared to the electron-deficient chlorophenyl group, which is prone to oxidative metabolism.
Bicycloheptane Modifications
- The 1,7,7-trimethyl substitution on the target’s norbornane core may increase rigidity and membrane permeability compared to the unmodified bicycloheptane in the comparative compound.
- Stereochemical differences ((1S,4R) vs. (1R,4S)) could lead to divergent binding affinities in chiral environments, such as enzyme active sites or G-protein-coupled receptors .
Ether Linkage Variations
- The propan-2-ol ether in both compounds suggests similar solubility profiles. However, the target’s oxy group is directly attached to the bicycloheptane, while the comparative compound uses a methoxy linker, which may slightly alter conformational flexibility.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity (LogP): The target compound’s dimethylpiperidine and trimethylnorbornane likely result in a higher LogP than the comparative compound’s chlorophenylpiperazine, favoring better blood-brain barrier penetration.
- Solubility : Both compounds’ hydrochloride salts improve aqueous solubility, critical for oral bioavailability.
- Metabolic Stability : The comparative compound’s chlorophenyl group may undergo faster hepatic clearance due to cytochrome P450-mediated dehalogenation, whereas the target’s alkylated piperidine could exhibit prolonged half-life .
Preparation Methods
Radical Cyclization Strategies
The 2,6-dimethylpiperidine core is synthesized via aziridinylcarbinyl radical intermediates, as demonstrated in Jackson group methodologies. Treatment of aziridine precursors (e.g., 1-azabicyclo[3.1.0]hexane) with tri-n-butyltin hydride and AIBN induces 5-exo-trig cyclization, yielding piperidines with 89% regioselectivity for 2,6-dimethyl substitution. Chiral auxiliaries derived from L-proline enhance enantiomeric excess to 87–92%.
Organometallic Approaches
Palladium-catalyzed allylic amination using (DHQD)₂-PYR ligands achieves 91% ee for trans-2,6-dimethylpiperidine (Table 1). Key parameters include:
- Ligand-to-palladium ratio: 1.2 : 1
- Reaction temperature: −20°C
- Solvent: Tetrahydrofuran/water (4:1 v/v)
Table 1: Comparative Yields of Piperidine Synthesis Methods
| Method | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Radical cyclization | 78 | 87 | |
| Pd-catalyzed amination | 85 | 91 | |
| Enzymatic resolution | 62 | 99 |
Functionalization of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Enantiopure Borneol Preparation
Natural (−)-borneol is resolved via dibornyl oxalate intermediates. Reaction with oxalyl chloride (1:0.6 molar ratio) at 35°C for 1 hour yields 99% pure (1S,4R)-enantiomer after recrystallization. Key characterization data:
Oxyalkylation for Propan-2-ol Linker
Borneol is coupled to epichlorohydrin under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide, 50°C), forming 3-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propane-1,2-diol in 76% yield. Subsequent oxidation with pyridinium chlorochromate (PCC) generates the ketone intermediate, reduced selectively to the (S)-propan-2-ol configuration using L-Selectride (92% de).
Ether Linkage Formation and Final Coupling
Nucleophilic Displacement
The propan-2-ol intermediate reacts with 2,6-dimethylpiperidine under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt), achieving 84% yield of the tertiary amine. Alternative alkylation using NaH in DMF at 60°C gives lower selectivity (68% yield).
Hydrochloride Salt Formation
Treatment with HCl gas in anhydrous ethyl acetate precipitates the hydrochloride salt (mp 214–216°C). Recrystallization from ethanol/water (9:1) enhances purity to 99.3% (HPLC).
Table 2: Optimization of Coupling Reactions
| Condition | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu (DIAD/PPh₃) | THF | 0 → 25 | 84 | 98.5 |
| NaH Alkylation | DMF | 60 | 68 | 95.2 |
| Phase-Transfer Catalysis | Toluene | 80 | 71 | 96.8 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in MeCN/H₂O gradient) shows 99.1% purity at 254 nm. Chiral GC confirms 98.4% ee for the (1S,4R)-borneol moiety.
Scale-Up and Process Considerations
Solvent Recovery
Ethyl acetate and THF are recycled via distillation (≥98% recovery). Critical azeotrope data:
- Ethyl acetate/water: 70.4°C, 91.9% ethyl acetate by mass
- THF/water: 64°C, 94% THF
Waste Stream Management
Tin byproducts from radical cyclization are removed via chelation with EDTA (0.1 M, pH 6.5), reducing Sn content to <2 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
